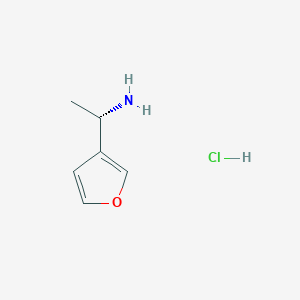

1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one hydrochloride” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . The second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Chemical Reactions Analysis

The chemical reactions involving pyrrolidine compounds are diverse and can be categorized based on the synthetic strategies used . These include ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings . The influence of steric factors on biological activity is also investigated, along with the structure–activity relationship (SAR) of the studied compounds .Wissenschaftliche Forschungsanwendungen

Organic Acid Applications in Oil and Gas Operations Organic acids, including derivatives and compounds related to 1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one hydrochloride, have been explored for their potential in oil and gas operations, particularly in acidizing jobs. These acids serve as alternatives to hydrochloric acid (HCl) for formation-damage removal, dissolution of drilling-mud filter cakes, and as iron-sequestering agents due to their lesser corrosivity and better environmental profile. The retardation performance of these organic acids, when used in high-temperature operations, showcases their utility in enhancing oil recovery while mitigating the associated risks of using more corrosive and environmentally damaging chemicals (Alhamad, Alrashed, Munif, & Miskimins, 2020).

Polyvinylpyrrolidone (PVP) in Drug Delivery Polyvinylpyrrolidone (PVP), a polymer related to pyrrolidone-based compounds, is widely utilized in pharmaceutical, biomedical, and nutraceutical fields as a carrier for various active principles. The versatility and unique properties of PVP make it suitable for developing new pharmaceutical forms, including microparticles, nanoparticles, fibers, hydrogels, tablets, and films. Its role in drug delivery highlights the importance of pyrrolidone-based compounds in enhancing the solubility, stability, and efficacy of drug formulations (Franco & De Marco, 2020).

Hydrophilic Interaction Chromatography Pyrrolidone-based compounds contribute significantly to advancements in chromatographic techniques, such as hydrophilic interaction chromatography (HILIC). HILIC is an essential method for separating polar, weakly acidic, or basic samples, leveraging the polar nature of pyrrolidone derivatives as stationary phases. This method offers a complementary approach to reversed-phase liquid chromatography, enhancing the separation of peptides, proteins, oligosaccharides, drugs, and various natural compounds. The use of pyrrolidone-based stationary phases exemplifies the scientific application of pyrrolidone derivatives in analytical chemistry, improving the selectivity and efficiency of chromatographic separations (Jandera, 2011).

Fluorinated Amino Acids in Protein Design Fluorocarbons, including fluorinated derivatives of pyrrolidone-based compounds, have been investigated for their potential in protein design. The introduction of fluorinated amino acids into proteins aims to create molecules with novel properties, such as increased stability against chemical and thermal denaturation while retaining biological activity. This approach underscores the broader utility of fluorinated compounds in biotechnology and pharmaceutical research, offering new avenues for developing more robust and effective therapeutic proteins (Buer & Marsh, 2012).

Wirkmechanismus

Target of Action

Compounds with a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring, a key component of this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .

Biochemical Pathways

The pyrrolidine ring is a common feature in many bioactive molecules, suggesting that it may interact with a variety of biochemical pathways .

Pharmacokinetics

The presence of the pyrrolidine ring may influence these properties, as it is known to affect the pharmacokinetic profile of various compounds .

Result of Action

Compounds containing a pyrrolidine ring have been associated with a variety of biological activities, suggesting that this compound may have diverse effects at the molecular and cellular level .

Action Environment

The stability and reactivity of compounds containing a pyrrolidine ring can be influenced by factors such as temperature, ph, and the presence of other chemical species .

Biochemische Analyse

Biochemical Properties

It is known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is one of the nitrogen heterocycles that can efficiently explore the pharmacophore space due to sp3-hybridization .

Cellular Effects

It is known that pyrrolidine derivatives can have significant impacts on cellular processes . For example, they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that pyrrolidine derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that pyrrolidine derivatives can have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known that pyrrolidine derivatives can have various effects at different dosages .

Metabolic Pathways

It is known that pyrrolidine derivatives can interact with various enzymes or cofactors .

Transport and Distribution

It is known that pyrrolidine derivatives can interact with various transporters or binding proteins .

Subcellular Localization

It is known that pyrrolidine derivatives can be directed to specific compartments or organelles .

Eigenschaften

IUPAC Name |

1-(3-aminopyrrolidin-1-yl)-2,2,2-trifluoroethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3N2O.ClH/c7-6(8,9)5(12)11-2-1-4(10)3-11;/h4H,1-3,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGYKMTUZZKRYJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-Dimethylphenyl)-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2770329.png)

![7-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2770336.png)

![9-(3-chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2770342.png)

![N-(3-acetamidophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2770345.png)